7-Deacetylnimolicinol
Description
7-Deacetylnimolicinol is a triterpenoid derivative characterized by the removal of an acetyl group at the 7-position of the parent compound nimolicinol. The compound’s synthesis typically involves hydrolysis of nimolicinol, followed by purification via chromatographic techniques, as inferred from methodologies applied to structurally related quinolinol derivatives .
Properties
Molecular Formula |
C26H32O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(1S,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1,5-dihydroxy-4b,7,7,10a,12a-pentamethyl-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromene-3,8-dione |
InChI |
InChI=1S/C26H32O6/c1-22(2)17-12-20(28)25(5)16(23(17,3)9-7-19(22)27)6-10-24(4)18(25)13-21(29)32-26(24,30)15-8-11-31-14-15/h7-9,11,13-14,16-17,20,28,30H,6,10,12H2,1-5H3/t16-,17+,20-,23-,24-,25-,26-/m1/s1 |
InChI Key |
KBHQRXUIHKRZTP-PFBCBEJHSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC(=O)O[C@@]2(C5=COC=C5)O)C)O)(C)C)C |
Canonical SMILES |
CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CC(=O)OC4(C5=COC=C5)O)C)C)O)C |
Synonyms |
7-deacetylnimolicinol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 7-deacetylnimolicinol and its analogs:
Key Observations :
- Bioactivity: Unlike nimolicinol, which shows marked cytotoxicity in cancer cell lines, 7-deacetylnimolicinol’s deacetylated structure may reduce membrane permeability, limiting its bioactivity without prodrug formulations .
- Synthetic Accessibility: 7-Deacetylnimolicinol is more straightforward to synthesize than limonoids, which require multistep oxygenation and cyclization .
Pharmacokinetic and Pharmacodynamic Contrasts
- Absorption: Quinolinol derivatives (e.g., 2-methyl-8-quinolinol) exhibit moderate oral bioavailability due to their small molecular weight and chelating properties, whereas 7-deacetylnimolicinol’s larger size and polarity likely restrict passive diffusion .
- Metabolism: Triterpenoids like nimolicinol undergo hepatic glucuronidation, while 7-deacetylnimolicinol may follow similar pathways, albeit with faster excretion due to reduced lipophilicity .
- Mechanistic Differences: Unlike limonoids, which target insect ecdysone receptors, 7-deacetylnimolicinol’s hypothesized anti-inflammatory effects may involve NF-κB pathway inhibition, akin to other triterpenes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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